BenchChemオンラインストアへようこそ!

7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Library Design Physicochemical Properties

7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695833-39-6) is a polysubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine building block. This saturated scaffold is a critical structural core in pharmaceutically relevant molecules, most notably serving as the framework for the FDA-approved BTK inhibitor zanubrutinib, underscoring its established role in generating potent and selective kinase inhibitors.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13312982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC1C(CNC2=C(C=NN12)C)C
InChIInChI=1S/C10H17N3/c1-4-9-7(2)5-11-10-8(3)6-12-13(9)10/h6-7,9,11H,4-5H2,1-3H3
InChIKeyWSXFZTNACRAVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Core Heterocycle for Targeted Library Synthesis


7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695833-39-6) is a polysubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine building block . This saturated scaffold is a critical structural core in pharmaceutically relevant molecules, most notably serving as the framework for the FDA-approved BTK inhibitor zanubrutinib, underscoring its established role in generating potent and selective kinase inhibitors [1]. The compound's specific substitution pattern provides a pre-validated starting point for structure-activity relationship (SAR) exploration and focused library design within a proven medicinal chemistry space [2].

Why 7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


Substituting 7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with a simpler, unsubstituted tetrahydropyrazolo[1,5-a]pyrimidine core (CAS 126352-69-0) or analogs lacking the 7-ethyl group (e.g., CAS 1697911-45-7) eliminates critical opportunities for both pharmacophore diversification and physicochemical optimization. In the closely related class of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR kinase inhibitors, potency against isolated enzyme was demonstrated to be directly dependent on substituent nature at the 3- and 6-positions, and the introduction of a 7-position basic side-chain was essential for achieving favorable cellular activity and pharmacokinetic properties [1]. Therefore, systematic variation of substituents on this core is not trivial; the specific 7-ethyl-3,6-dimethyl arrangement represents a distinct vector for lipophilic interaction that cannot be achieved by the parent core or truncated analogs, making direct substitution impossible for targeted SAR campaigns.

Quantitative Differentiation Guide for 7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Increased Structural Complexity and Lipophilicity vs. the Unsubstituted Core

The target compound possesses a higher molecular weight of 179.26 g/mol, enhanced complexity with 10 carbons and 3 heteroatoms, and a calculated higher lipophilicity compared to the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core (C6H9N3, MW 123.16 g/mol) . This difference in molecular properties means the target compound occupies a different chemical space, which can influence membrane permeability, protein binding, and overall pharmacokinetic profile in a manner impossible to replicate with the simpler core [1].

Medicinal Chemistry Library Design Physicochemical Properties

Differentiated Substitution Pattern vs. 3,6-Dimethyl Analog

The target compound features a 7-ethyl group in addition to the 3,6-dimethyl substitution, distinguishing it from 3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Published SAR for the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors demonstrates that 3-position substitution is critical for isolated enzyme potency, while the 6-position tolerates a basic side-chain that is mandatory for achieving cellular activity [1][2]. This evidence indicates the 7-position in the target compound is an additional vector for modulating pharmacological properties that is absent in the 3,6-dimethyl-only comparator.

Kinase Inhibitor Structure-Activity Relationship KDR

Validated Core Scaffold for Kinase Inhibitor Development

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold of the target compound is the validated core of zanubrutinib, a clinically approved covalent BTK inhibitor with a binding affinity (Ki) in the low nanomolar range for its target [1]. This clinical validation may not extend to structurally distinct core scaffolds such as pyrazolo[3,4-d]pyrimidines or fully aromatic pyrazolo[1,5-a]pyrimidines, which may have different binding profiles. The saturated nature of the target's tetrahydropyrimidine ring uniquely enables the creation of a chiral center at the 7-position, a feature exploited in zanubrutinib to achieve potent, irreversible inhibition.

Bruton's Tyrosine Kinase Drug Discovery Core Scaffold

Optimal Application Scenarios for Procuring 7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Focused Kinase Inhibitor Library Design

The validated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core is a privileged structure in kinase drug discovery, with a direct lineage to the approved drug zanubrutinib. Procuring the 7-ethyl-3,6-dimethyl derivative provides a pre-functionalized, versatile intermediate for generating a focused library targeting the ATP-binding pocket of kinases, where the 7-ethyl group and 3,6-dimethyl substitution can be directly utilized or further elaborated to achieve target selectivity.

Pharmacophore Diversification for Drug-like Property Optimization

Based on published SAR for 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR inhibitors, the nature of substituents at the 3-, 6-, and, by extension, the 7-position directly dictates cellular activity and pharmacokinetics [1]. This specific compound is optimal for research groups needing to systematically explore how a simple 7-ethyl moiety impacts lipophilicity, metabolic stability, and off-target liability profiles compared to known 7-H or 7-basic chain analogs, serving as a critical intermediate in property-driven lead optimization.

Synthetic Methodology Development for Enantiopure Saturated Aza-Heterocycles

The 7-ethyl group introduces a potential point for asymmetric synthesis, making this compound a valuable substrate for developing novel stereoselective synthetic methods. Recent advances in iridium-catalyzed asymmetric hydrogenation have been directed specifically at synthesizing the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core found in zanubrutinib [2], and a simple alkylated derivative like the target compound is ideally suited as a model substrate for such methodological studies.

Quote Request

Request a Quote for 7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.